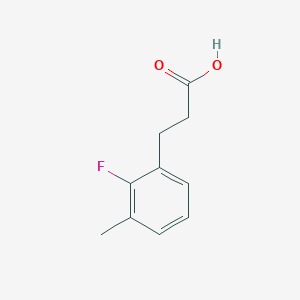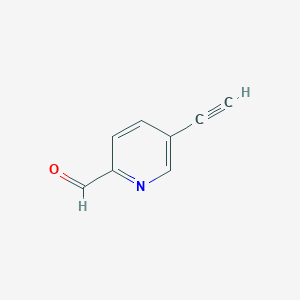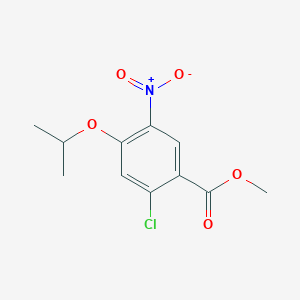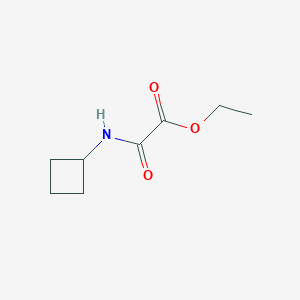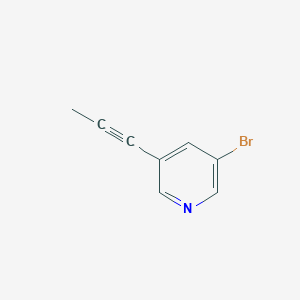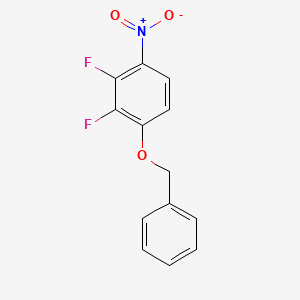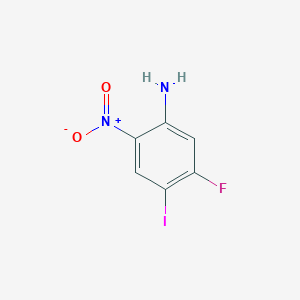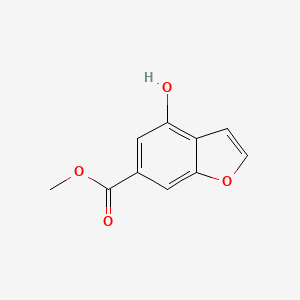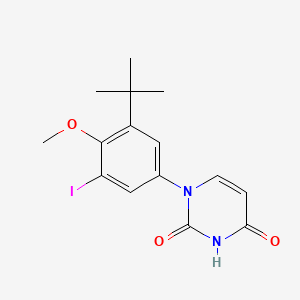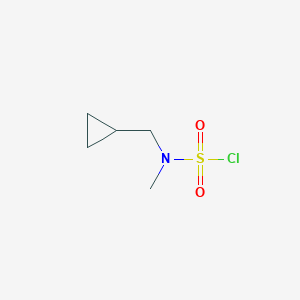
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Vue d'ensemble
Description
“N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” is a complex organic compound. It contains a cyclopropyl group, which is a three-carbon alkyl substituent derived from cyclopropane1. The compound also contains a methylsulfamoyl chloride group. However, detailed information about this specific compound is not readily available2.
Synthesis Analysis
The synthesis of cyclopropyl compounds often involves reactions with carbenes or cycloalkenes3. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides3. However, the specific synthesis process for “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” is not explicitly mentioned in the available literature42.
Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” is not directly available. However, the cyclopropyl group, a key component of this compound, is a three-carbon ring structure5. The bond distances and bond angles in cyclopropyl groups have been studied6. The compound also contains a sulfamoyl chloride group, but its specific interaction with the cyclopropylmethyl group in this compound is not detailed in the available resources7.Chemical Reactions Analysis
Cyclopropyl compounds can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions3. However, the specific chemical reactions involving “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” are not explicitly mentioned in the available literature38.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” are not directly available. However, some properties of cyclopropylmethyl chloride, a related compound, are known. For instance, it has a melting point of -91°C, a boiling point of 87-89 °C, and a density of 0.98 g/mL at 25 °C2.Applications De Recherche Scientifique
Application 1: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Compounds
- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers via formal SN2′ substitution of bromocylopropanes . These compounds are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The compound was obtained according to typical procedure B from 62.0 mg (0.201 mmol, 1.00 equiv.) of (1 R,2 S)-1-bromo-N, N-diethyl-2-methyl-2-phenylcyclopropane-1-carboxamide (20ac), employing N-ethylaniline (25l) (75.0 μL, 0.600 mmol, 3.00 equiv.) as pronucleophile .
Application 2: Synthetic Approaches and Applications of Sulfonimidates
- Summary of the Application : This review explores the synthesis of the organosulfur (VI) species named sulfonimidates, focusing on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents, and investigates their recent resurgence in interest as intermediates to access other important organosulfur compounds .
- Methods of Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Results or Outcomes : Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached. The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Safety And Hazards
The safety and hazards associated with “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” are not directly available. However, related compounds such as cyclopropylmethyl chloride have associated hazards, including flammability and potential health risks29.
Orientations Futures
The future directions for “N-(cyclopropylmethyl)-N-methylsulfamoyl chloride” are not directly available. However, cyclopropyl compounds are of interest in organic chemistry and medicinal chemistry, and new synthetic methods and applications are being explored310.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c1-7(10(6,8)9)4-5-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRTVPRJLPKURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



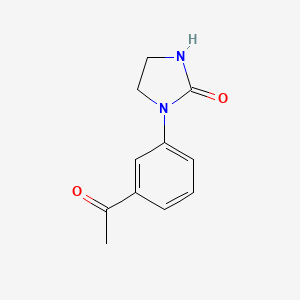
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)

